3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of azetidinone derivatives and related compounds has been explored in various studies. In one approach, a practical synthesis of an important intermediate in the synthesis of biotin was achieved from 4-formyl-3-mesyloxyazetidin-2-one. This process involved an acid-catalyzed azetidin-2-one ring opening followed by a one-pot conversion of diamine hydrochloride to a cyclic urea and hydroxymethylene to chloromethylene using triphosgene . Another study reported the preparation of azetidinone derivatives by reacting 3-methyl-1H-pyrazol-5(4H)-one with aldehydes and ammonia via Betti’s condensation reaction. Further treatment with chloroacetic acid and POCl3 in the presence of triethylamine yielded the final azetidinone compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR and 1H-NMR, as well as elemental analysis . These techniques are crucial for verifying the identity and purity of the synthesized molecules, ensuring that the desired chemical transformations have occurred.
Chemical Reactions Analysis
The studies also explored the transformation of imidazolidine-2,4-diones to 4H-imidazoles when reacted with 3-(dimethylamino)-2,2-dimethyl-2H-azirines at approximately 70°C. The reaction yielded 2-(1-aminoalkyl)-5-(dimethylamino)-4,4-dimethyl-4H-imidazoles in good yield. A reaction mechanism was suggested based on the formation of decarboxylated 1:1 adducts and the trapping of intermediate isocyanates by an amine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione" are not detailed in the provided papers, the general properties of azetidinone derivatives and related compounds can be inferred. These compounds often exhibit significant antibacterial activities, as demonstrated by the screening against various bacterial strains . The physical properties such as solubility, melting point, and stability can be influenced by the specific substituents on the azetidinone ring and the overall molecular structure.
properties
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-8-2-3-9(4-11(8)15)13(20)17-6-10(7-17)18-12(19)5-16-14(18)21/h2-4,10H,5-7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZWHLWFTRBJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
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